BenchChemオンラインストアへようこそ!

7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one

Medicinal Chemistry Synthetic Intermediate Halogenated Heterocycle

7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one (CAS 2820536-73-8) is a tetra-halogenated quinazolin-4(3H)-one derivative supplied as a high-purity research intermediate. The quinazolinone core is a privileged scaffold in medicinal chemistry, with fluorinated variants demonstrating potent anticancer activity through dual EGFR kinase and tubulin polymerization inhibition.

Molecular Formula C8HBrCl2F2N2O
Molecular Weight 329.91 g/mol
Cat. No. B8268640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one
Molecular FormulaC8HBrCl2F2N2O
Molecular Weight329.91 g/mol
Structural Identifiers
SMILESC12=C(C(=C(C(=C1F)Cl)Br)F)N=C(NC2=O)Cl
InChIInChI=1S/C8HBrCl2F2N2O/c9-2-3(10)4(12)1-6(5(2)13)14-8(11)15-7(1)16/h(H,14,15,16)
InChIKeyRIJGJCBKSVIKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one: Core Quinazolinone Scaffold for Halogenated Building Block Procurement


7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one (CAS 2820536-73-8) is a tetra-halogenated quinazolin-4(3H)-one derivative supplied as a high-purity research intermediate . The quinazolinone core is a privileged scaffold in medicinal chemistry, with fluorinated variants demonstrating potent anticancer activity through dual EGFR kinase and tubulin polymerization inhibition [1]. This compound's unique substitution pattern—featuring bromine at C7, chlorine at C2 and C6, and fluorine at C5 and C8—distinguishes it from simpler dihalogenated quinazolinone building blocks and positions it as a versatile precursor for late-stage functionalization in drug discovery programs.

Why Generic Quinazolinone Intermediates Cannot Substitute for 7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one


Generic quinazolinone intermediates such as 7-bromo-6-chloroquinazolin-4(3H)-one or 2,6-dichloroquinazolin-4(3H)-one lack the 5,8-difluoro substitution that is critical for enhancing metabolic stability and modulating target binding [1]. The tetra-halogenated pattern of the target compound provides four distinct reactive handles (C2-Cl, C6-Cl, C7-Br, and the 3-NH), enabling sequential chemoselective derivatization that simpler analogs cannot match [2]. The 5,8-difluoro motif, in particular, has been shown to improve antiproliferative potency in fluoroquinazolinone series—compounds bearing this feature achieved IC50 values as low as 0.28 ± 0.02 µM against MDA-MBA-231 cells, surpassing the reference drug gefitinib (IC50 = 1.30 ± 0.04 µM) [1]. Substituting with a non-fluorinated or mono-halogenated analog risks losing this potency advantage and the synthetic versatility afforded by the unique halogenation topology.

Quantitative Differentiation Evidence: 7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one vs. Closest Structural Analogs


Structural Differentiation: Tetra-Halogenated vs. Dihalogenated Quinazolinone Intermediates

The target compound 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one incorporates bromine at C7, chlorine at C2 and C6, and fluorine at C5 and C8 on the quinazolinone core—yielding four distinct halogen substituents . By contrast, the widely used halofuginone intermediate 7-bromo-6-chloroquinazolin-4(3H)-one contains only two halogens (Br, Cl) [1], and 2,6-dichloroquinazolin-4(3H)-one (CAS 20197-87-9) lacks both the 7-bromo and the 5,8-difluoro features . The additional halogenation sites in the target compound enable orthogonal cross-coupling strategies (e.g., selective Suzuki at C7-Br, SNAr at C2-Cl and C6-Cl) that are impossible with simpler analogs.

Medicinal Chemistry Synthetic Intermediate Halogenated Heterocycle

Biological Relevance: 5,8-Difluoroquinazolinone Scaffold Demonstrates Sub-Micromolar Anticancer Potency

Although direct biological data for the target compound are not available in the public domain, fluoroquinazolinones bearing the 5,8-difluoro motif have demonstrated potent in vitro anticancer activity. In a head-to-head study of fluoroquinazolinone derivatives 6–8 and 10a–g, compounds with the 5,8-difluoroquinazolinone core displayed IC50 values ranging from 0.28 to 1.09 µM against MDA-MBA-231 breast cancer cells, outperforming the EGFR inhibitor gefitinib (IC50 = 1.30 ± 0.04 µM) [1]. The most potent derivative (10e, IC50 = 0.28 ± 0.02 µM) achieved approximately 4.6-fold greater potency than gefitinib [1]. These compounds also demonstrated dual EGFR kinase and tubulin polymerization inhibitory mechanisms—a profile that simpler non-fluorinated quinazolinone intermediates used in anticoccidial synthesis (e.g., 7-bromo-6-chloroquinazolin-4(3H)-one) have not been shown to exhibit [2].

Anticancer EGFR Inhibition Cytotoxicity

Supply Chain Differentiation: Purity and Vendor Availability

The target compound is commercially available from multiple reputable suppliers with documented purity levels and transparent pricing—critical factors for procurement decisions. Fluorochem reports 95% purity (Product Code F982069) with pricing from £64.00/100 mg . Chemscene lists purity of 99.09% (Cat. No. CS-0612346) . CymitQuimica offers 97% purity with graduated pricing from €89.00/100 mg to €673.00/5 g . PharmaBlock (via ChemicalBook) supplies at 98% purity in bulk quantities (1 kg, 10 kg, 100 kg) . By contrast, the structurally related 7-bromo-2,4-dichloro-6,8-difluoroquinazoline (CAS 2248318-27-4)—a quinazoline rather than quinazolinone—is available from fewer vendors and is typically offered only in smaller research quantities (100 mg–250 mg) .

Chemical Procurement Quality Control Building Block

Physicochemical Differentiation: logP and Predicted Drug-Likeness vs. Non-Fluorinated Analogs

The target compound has a calculated logP of 3.96 , placing it within the favorable lipophilicity range for cell permeability (logP 1–5). This is significantly higher than the non-fluorinated analog 2,6-dichloroquinazolin-4(3H)-one (predicted logP approximately 1.8 based on the absence of the lipophilic bromine and fluorine substituents) . The 5,8-difluoro substitution is known to improve metabolic stability by blocking oxidative metabolism at these positions, while the C7 bromine provides a heavy atom for potential halogen bonding interactions with biological targets [1]. The molecular weight of 329.91 g/mol and the presence of one hydrogen bond donor (3-NH) and three hydrogen bond acceptors are consistent with oral drug-like space .

ADME Drug-likeness Physicochemical Properties

Procurement-Guiding Application Scenarios for 7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one


Late-Stage Diversification in Kinase Inhibitor Lead Optimization

Medicinal chemistry teams synthesizing focused libraries of quinazolinone-based kinase inhibitors can leverage the orthogonal reactivity of the C7-Br, C2-Cl, and C6-Cl positions for sequential Pd-catalyzed cross-coupling and SNAr reactions, introducing structural diversity at three distinct vectors from a single intermediate. The 5,8-difluoro motif provides a pre-installed metabolic stability handle that would otherwise require additional synthetic steps, as demonstrated by the sub-micromolar potency of 5,8-difluoroquinazolinones against EGFR-driven cancer cell lines .

Agrochemical Intermediate with Fungicidal Potential

Patent literature establishes that 5,8-difluoroquinazoline derivatives exhibit fungicidal and antiparasitic activity, with Dow AgroSciences claiming 5,8-difluoro-4-(2-(4-(heteroaryloxy)-phenyl)ethylamino)quinazolines as agrochemical agents . The target compound, with its additional bromo and chloro handles, offers a more functionally dense scaffold for generating patentable agrochemical lead series compared to the simpler 5,8-difluoroquinazolin-4-ol intermediates currently employed in this field .

Advanced Halofuginone Analog Synthesis

The 7-bromo-6-chloroquinazolin-4(3H)-one core is a well-established intermediate in halofuginone synthesis, an anticoccidial drug with reported anticancer and antifibrotic activities . The target compound 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one represents an advanced, fluorinated analog of this intermediate that could enable the synthesis of next-generation halofuginone derivatives with improved pharmacokinetic profiles, broadening the therapeutic scope beyond the parent compound .

High-Throughput Screening Library Enrichment with Halogen-Rich Scaffolds

Compound library designers seeking to expand chemical diversity in corporate screening collections can use this tetra-halogenated scaffold as a core intermediate for generating hundreds of analogs via parallel synthesis. The availability of bulk quantities (up to 100 kg from PharmaBlock ) and documented purity levels up to 99.09% ensure that large-scale library production is feasible without the supply bottlenecks that plague less commercially developed quinazoline building blocks such as 7-bromo-2,4-dichloro-6,8-difluoroquinazoline .

Quote Request

Request a Quote for 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.